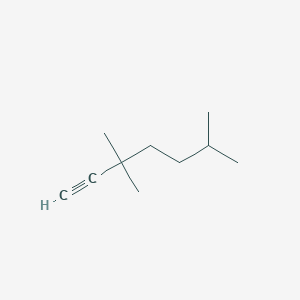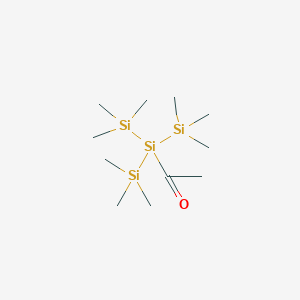![molecular formula C9H7N5 B14595862 4-Methyltetrazolo[1,5-a]quinoxaline CAS No. 61148-27-4](/img/structure/B14595862.png)
4-Methyltetrazolo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyltetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the fusion of a tetrazole ring with a quinoxaline structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyltetrazolo[1,5-a]quinoxaline typically involves the azide cyclocondensation of 2-chloro-3-methylquinoxaline. This reaction is carried out by treating 2-chloro-3-methylquinoxaline with sodium azide in an appropriate solvent, such as ethanol or dimethyl sulfoxide (DMSO), under reflux conditions . The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to yield the desired tetrazoloquinoxaline derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methyltetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Oxidation Products: Quinoxalin-4-ones.
Reduction Products: Hydrazino derivatives.
Substitution Products: Tetrazoloquinoxaline derivatives.
Scientific Research Applications
4-Methyltetrazolo[1,5-a]quinoxaline has garnered significant interest in scientific research due to its diverse applications:
Mechanism of Action
The mechanism of action of 4-Methyltetrazolo[1,5-a]quinoxaline involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to its ability to undergo oxidation and form reactive intermediates that can interact with cellular components. For instance, the oxidation of this compound leads to the formation of quinoxalin-4-ones, which can induce DNA damage and inhibit cell proliferation . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
4-Methyltetrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoline: This compound shares a similar tetrazole-quinoline structure and exhibits comparable biological activities.
s-Triazolo[4,3-a]quinoxaline: Another related compound that undergoes similar oxidation reactions to form quinoxalin-4-ones.
Quinoxaline Derivatives: These include various substituted quinoxalines that are used in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group, which influences its reactivity and biological properties.
Properties
CAS No. |
61148-27-4 |
|---|---|
Molecular Formula |
C9H7N5 |
Molecular Weight |
185.19 g/mol |
IUPAC Name |
4-methyltetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H7N5/c1-6-9-11-12-13-14(9)8-5-3-2-4-7(8)10-6/h2-5H,1H3 |
InChI Key |
BVEPTXWZDNARLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)


![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)

![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)





